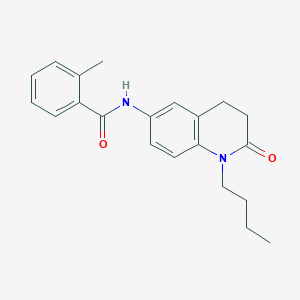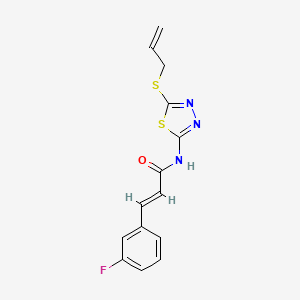
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The butyl group can be introduced through a Friedel-Crafts alkylation reaction, and the benzamide group can be added via an amide coupling reaction using 2-methylbenzoyl chloride and a suitable base.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives, which are important in various biological and industrial applications.
Reduction: : Reduction reactions can convert the quinoline core to dihydroquinoline derivatives, which may have different biological activities.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be used in the development of new drugs targeting various diseases.
Medicine: : Due to its biological activity, it can be used in the development of pharmaceuticals for treating infections, inflammation, and cancer.
Industry: : It can be used in the production of dyes, pigments, and other materials due to its chemical properties.
Mecanismo De Acción
The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can be compared with other quinoline derivatives such as Cilostazol, which is known for its antithrombotic and vasodilatory properties. While both compounds share the quinoline core, their substituents and biological activities differ, highlighting the uniqueness of each compound.
Similar Compounds
Cilostazol
Quinoline
4-Hydroxy-2-quinolones
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-4-13-23-19-11-10-17(14-16(19)9-12-20(23)24)22-21(25)18-8-6-5-7-15(18)2/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSKQDIHHERQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2850376.png)
![N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2850379.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)
![9-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-9H-purin-6-amine](/img/structure/B2850383.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(pyridin-3-yl)acetamide](/img/structure/B2850384.png)
![1-(3,4-dimethoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2850387.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2850389.png)

![3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine](/img/structure/B2850391.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2850396.png)
![8-(2-((2,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850398.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)
